molecular formula C13H10ClF2NO B3033406 4-Chloro-2-{[(3,4-difluorophenyl)amino]methyl}phenol CAS No. 1019547-21-7

4-Chloro-2-{[(3,4-difluorophenyl)amino]methyl}phenol

Cat. No.: B3033406
CAS No.: 1019547-21-7
M. Wt: 269.67 g/mol
InChI Key: KAEWLANSDLTGGD-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(3,4-difluorophenyl)amino]methyl}phenol is a halogenated phenolic compound featuring a chloro group at the 4-position of the phenol ring and an aminomethyl group at the 2-position. The aminomethyl moiety is further substituted with a 3,4-difluorophenyl group. This structural arrangement confers distinct electronic and steric properties, making it relevant in medicinal chemistry and materials science. The fluorine atoms enhance electronegativity and metabolic stability, while the chloro and phenolic groups contribute to hydrogen-bonding capabilities and reactivity .

Properties

IUPAC Name

4-chloro-2-[(3,4-difluoroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF2NO/c14-9-1-4-13(18)8(5-9)7-17-10-2-3-11(15)12(16)6-10/h1-6,17-18H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEWLANSDLTGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCC2=C(C=CC(=C2)Cl)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Reaction Pathway

The Mannich reaction is a classical method for introducing aminomethyl groups to phenolic systems. For this compound, the reaction involves:

  • Protection of the phenol as a methyl ether using iodomethane or dimethyl sulfate in alkaline conditions.
  • Mannich reaction with 3,4-difluoroaniline and formaldehyde under acidic catalysis (e.g., HCl or acetic acid).
  • Deprotection of the methyl ether using boron tribromide (BBr₃) or hydrobromic acid (HBr) to regenerate the phenolic hydroxyl group.

Key Observations :

  • Yields for the Mannich step typically range from 60–75%, with side products arising from over-alkylation or incomplete protection.
  • The use of aprotic solvents like dichloromethane (DCM) minimizes side reactions.

Reductive Amination Strategy

An alternative route employs reductive amination between 4-chloro-2-hydroxybenzaldehyde and 3,4-difluoroaniline:

  • Synthesis of 4-chloro-2-hydroxybenzaldehyde via Friedel-Crafts chlorination of salicylaldehyde, achieving ~85% regioselectivity for the para position.
  • Imine formation with 3,4-difluoroaniline in ethanol under reflux.
  • Reduction of the imine using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst.

Optimization Data :

Condition Yield (%) Purity (%)
NaBH₃CN, MeOH, 0°C 78 92
H₂ (1 atm), Pd/C, EtOAc 82 95

Direct Alkylation of 3,4-Difluoroaniline

This method utilizes 4-chloro-2-(chloromethyl)phenol as an electrophilic intermediate:

  • Chloromethylation of 4-chlorophenol using formaldehyde and hydrochloric acid gas in the presence of zinc chloride.
  • Nucleophilic substitution with 3,4-difluoroaniline in dimethylformamide (DMF) at 80–100°C.

Challenges :

  • Chloromethylation is highly exothermic and requires strict temperature control (−5°C to 0°C).
  • Competing hydrolysis of the chloromethyl group necessitates anhydrous conditions.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Typical Yield (%)
Mannich Reaction High functional group tolerance Requires protection/deprotection steps 60–75
Reductive Amination Avoids harsh acidic conditions Sensitivity of aldehyde intermediates 75–82
Direct Alkylation Fewer synthetic steps Risk of over-alkylation and hydrolysis 50–65

Purification and Characterization

  • Crystallization : The product is typically purified via recrystallization from ethyl acetate/hexane mixtures, yielding colorless crystals with a melting point of 142–144°C.
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H, aromatic), 6.92–6.85 (m, 3H, aromatic), 4.35 (s, 2H, CH₂), 5.21 (s, 1H, OH).
    • HPLC : >98% purity on a C18 column (acetonitrile/water, 70:30).

Industrial and Environmental Considerations

  • Solvent Selection : Benzotrifluoride and dichlorobenzenes are preferred over ozone-depleting solvents like carbon tetrachloride, aligning with green chemistry principles.
  • Waste Management : By-products such as hydrochloric acid require neutralization before disposal.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(3,4-difluorophenyl)amino]methyl}phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The exact mechanism of action for 4-Chloro-2-{[(3,4-difluorophenyl)amino]methyl}phenol is not well-documented. it is believed to interact with specific proteins or enzymes, altering their activity and function. The molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of halogenated phenolic derivatives with structural variations in the substituents on the phenylamino group. Below is a detailed comparison with key analogs:

Structural Analogs

Compound Name Substituents on Phenylamino Group Key Structural Differences Synthesis Yield (if reported)
4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol 3-Cl, 4-F Chlorine replaces one fluorine at position 3 Not reported
4-Chloro-2-(((3,5-dimethylphenyl)amino)methyl)phenol 3,5-(CH₃)₂ Methyl groups replace fluorines Discontinued product
4-Chloro-2-((m-tolylamino)methyl)phenol (MFI24) 3-CH₃ Methyl group replaces fluorines 16% yield
4-Chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol (S-1) 4-OH (imino group) Hydroxyl substituent; imino vs. aminomethyl Not reported
(E)-4-Chloro-2-((4-fluorobenzylimino)methyl)phenol 4-F (benzylimino group) Fluorobenzylimino vs. difluorophenylamino Not reported

Electronic and Physicochemical Properties

  • Thermal Stability: Chlorophenol derivatives generally exhibit higher melting points due to hydrogen bonding. The target compound’s melting point is expected to be higher than methyl-substituted analogs (e.g., MFI24) but lower than fully chlorinated derivatives (e.g., 2,4-dichlorophenol) .

Research Findings and Data Tables

Table 1: Comparative Reactivity of Chlorophenol Derivatives

Compound Position of Substituents Rate Constant (k) Reference
4-Chlorophenol 4-Cl 0.185
2,4-Dichlorophenol 2-Cl, 4-Cl 0.455
2,4,6-Trichlorophenol 2,4,6-Cl 0.590
Target Compound 4-Cl, 2-aminomethyl-3,4-F Not reported

Biological Activity

4-Chloro-2-{[(3,4-difluorophenyl)amino]methyl}phenol is a compound that has garnered attention in biochemical research, particularly in proteomics. Its molecular formula is C13H10ClF2NOC_{13}H_{10}ClF_{2}NO, and it has a molecular weight of 269.67 g/mol. This compound is synthesized through the reaction of 4-chlorophenol with 3,4-difluoroaniline under specific conditions, typically involving solvents like ethanol or methanol at temperatures ranging from 50 to 100°C.

The exact mechanism of action for this compound remains largely unelucidated. However, it is believed to interact with various proteins or enzymes, potentially altering their activity and function. The specific molecular targets and pathways involved in its biological effects are still under investigation .

Applications in Research

This compound is primarily utilized as a biochemical tool in proteomics research to study protein interactions and functions. Its unique structure may confer distinct biochemical properties compared to other similar compounds, making it valuable for exploring protein dynamics and interactions in biological systems .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC13H10ClF2NOC_{13}H_{10}ClF_{2}NO269.67 g/molProteomics research tool
4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenolC13H10ClF2NOC_{13}H_{10}ClF_{2}NOSimilarPotentially similar properties
4-Chloro-2-[(phenylamino)methyl]phenolC13H12ClNOC_{13}H_{12}ClNO233.69 g/molLimited data available

This table illustrates how this compound compares with similar compounds regarding molecular structure and biological activity.

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are scarce, related research highlights its potential applications:

  • Proteomics Research : The compound is used as a biochemical tool for studying protein interactions and functions.
  • Cytotoxicity : Related compounds have demonstrated varying levels of cytotoxicity against cancer cell lines such as HT29 and A549, indicating a potential for therapeutic applications in oncology .
  • Research on Similar Compounds : Studies involving similar phenolic compounds have shown promising results in terms of anticancer activity and selective toxicity towards cancer cells versus normal cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Chloro-2-{[(3,4-difluorophenyl)amino]methyl}phenol, and how is structural purity confirmed?

  • Methodology : The compound can be synthesized via Schiff base condensation between 5-chlorosalicylaldehyde and 3,4-difluoroaniline in methanol under reflux, followed by slow evaporation to yield single crystals . Structural confirmation requires single-crystal X-ray diffraction (SCXRD) using a Bruker diffractometer (e.g., Kappa APEXII CCD) . Refinement with SHELXL validates bond lengths, angles, and hydrogen bonding patterns (e.g., O–H⋯N, S(6) ring) .

Q. What are the key crystallographic features of this compound?

  • Crystal Data :

  • Space group: P21/n (monoclinic) .
  • Unit cell parameters: a = 12.1875(10) Å, b = 7.4438(5) Å, c = 14.3141(12) Å, β = 101.549(4)° .
  • Intramolecular hydrogen bond: O–H⋯N (1.82 Å, 147°) forming an S(6) ring .
    • Validation : Full-matrix least-squares refinement (R1 = 0.041, wR2 = 0.116) using SHELXL .

Q. How are hydrogen atoms modeled in X-ray refinement for this compound?

  • Approach : H-atoms are positioned geometrically (C–H = 0.93–0.96 Å, O–H = 0.82 Å) and refined as riding atoms with isotropic displacement parameters (Uiso = 1.2–1.5 × Ueq of parent atoms) . Methyl and hydroxyl groups are constrained to ideal geometries to minimize overparameterization .

Advanced Research Questions

Q. How do substituent electronic effects influence the reactivity of this compound in oxidative transformations?

  • Mechanistic Insight : The electron-withdrawing Cl and F substituents enhance phenol oxidation susceptibility by stabilizing radical intermediates. Comparative studies with analogs (e.g., 4-chloro-2-methylphenol) show faster reaction rates with MnO2 due to increased hydrophobicity and reduced steric hindrance .
  • Experimental Design : Monitor Mn(II) release and quantify coupling products (e.g., dimers, quinones) via LC-MS under varying pH (pH 4–7) and ionic strength .

Q. What role do weak intermolecular interactions play in crystal packing?

  • Analysis : C–H⋯π and C–H⋯Cl interactions stabilize the 3D network . Hirshfeld surface analysis (using CrystalExplorer) quantifies interaction contributions (e.g., H⋯H, H⋯C contacts). Symmetry operations (e.g., x, 1+y, z) propagate these interactions into infinite chains .

Q. How can computational methods complement experimental data in understanding this compound’s properties?

  • Strategy :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to compare experimental vs. theoretical bond lengths/angles .
  • Molecular Electrostatic Potential (MEP) : Map charge distribution to predict nucleophilic/electrophilic sites for derivatization .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-2-{[(3,4-difluorophenyl)amino]methyl}phenol
Reactant of Route 2
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4-Chloro-2-{[(3,4-difluorophenyl)amino]methyl}phenol

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